molecular formula C17H25NO4 B1668037 Buflomedil CAS No. 55837-25-7

Buflomedil

Cat. No. B1668037
CAS RN: 55837-25-7
M. Wt: 307.4 g/mol
InChI Key: OWYLAEYXIQKAOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Buflomedil is a vasoactive drug with a variety of pharmacodynamic properties . It is known to improve nutritional blood flow in ischemic tissue of patients with peripheral and/or cerebral vascular disease .


Synthesis Analysis

The synthesis of Buflomedil involves the acylation between 1,3,5-trimethoxybenzene and 4-pyrrolidinobutyronitrile. This reaction occurs in chlorobenzene solvent in the presence of gaseous hydrochloric acid .


Molecular Structure Analysis

Buflomedil has a molecular formula of C17H25NO4 . Its molecular weight is 307.385 Da . The hydrochloride form of Buflomedil has a molecular formula of C17H26ClNO4 and a molecular weight of 343.8 g/mol .


Chemical Reactions Analysis

Buflomedil has been found to interact with serum albumin and β-Cyclodextrin . The interaction of Buflomedil with bovine serum albumin (BSA) was analyzed by fluorescence quenching and it was found that Buflomedil had reacted with BSA in the ground state and had affected the secondary structure of BSA .


Physical And Chemical Properties Analysis

Buflomedil has a density of 1.1±0.1 g/cm3, a boiling point of 454.5±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It also has a molar refractivity of 85.6±0.3 cm3, a polar surface area of 48 Å2, and a molar volume of 281.8±3.0 cm3 .

Scientific Research Applications

Buflomedil for Acute Ischemic Stroke

A study explored the use of Buflomedil in treating acute ischemic stroke, highlighting its potential benefits for patients with cerebral vascular diseases. However, the evidence supporting its efficacy and safety for stroke treatment remains insufficient. This research underscores the need for more robust trials to assess Buflomedil's role in stroke therapy (Wu et al., 2015).

Buflomedil in Diabetic Subjects with Intermittent Claudication

Research indicates that Buflomedil has therapeutic efficacy in diabetic subjects with intermittent claudication. The study observed significant improvement in walking distances and reduction in ADP- and collagen-induced platelet aggregation in patients treated with Buflomedil, suggesting its beneficial role in treating this condition (Diamantopoulos et al., 2001).

Topical Drug Delivery via Liposomes for Wound Healing

A study examined the effect of topically applied liposome-encapsulated Buflomedil hydrochloride on wound repair in normal and ischemic skin tissues. The findings demonstrated accelerated wound closure and enhanced neovascularization in Buflomedil-treated animals, suggesting its potential application in clinical wound care (Roesken et al., 2000).

Buflomedil for Intermittent Claudication

Multiple studies have investigated the efficacy of Buflomedil in treating intermittent claudication. Results indicate moderate improvements in pain-free walking distance for patients on Buflomedil, although the overall evidence base is limited due to the exclusion of many trials due to poor quality. These findings highlight the need for more high-quality research to conclusively determine Buflomedil's effectiveness in this context (Backer & Stichele, 2013).

Comparative Study of Buflomedil and Fufang Danshen in Treating Cerebral Infarction

In a study comparing Buflomedil with Fufang Danshen for treating cerebral infarction, Buflomedil showed a higher total clinical effective rate, suggesting its safety and effectiveness in treating patients with cerebral infarction (Mei, 2007).

Protective Effect in a Rat Model of Moderate Cerebral Ischemia

Research on Buflomedil hydrochloride's neuroprotective effect in a rat model of moderate global cerebral ischemia revealed that Buflomedil couldprotect brain neurons against damage. The study found that Buflomedil attenuated histological loss and damage of hippocampal CA1 pyramidal cells and normalized blood lactate and serum neuron-specific enolase concentrations. These results suggest the potential therapeutic application of Buflomedil in cerebrovascular diseases (Briguglio et al., 2005).

Transdermal Delivery of Buflomedil

A study focused on the development and evaluation of adhesive matrix-type transdermal patches for Buflomedil hydrochloride. The research aimed to create a sustained transdermal delivery system for Buflomedil, highlighting its potential application in transdermal drug delivery (Bhattacharya & Banerjee, 2015).

Iontophoresis of Buflomedil for Oral Submucous Fibrosis

A study explored the effect of constant current iontophoresis on the delivery and biodistribution of Buflomedil hydrochloride in the buccal mucosa. The findings suggest a new therapeutic strategy for oral submucous fibrosis, as concentrations in the target tissue were significantly higher than the IC50 required to block collagen production (Tyagi et al., 2019).

Buflomedil in Treatment of Lower Extremities Ischemia

A clinical trial investigated Buflomedil's efficacy and safety in treating lower extremities ischemia. The study showed an 80% total effective rate with significant symptom alleviation and no serious adverse reactions, indicating Buflomedil's potential as a safe and effective treatment for this condition (Xiao, 2001).

Buflomedil Up-regulating VEGF in Nerve Crush Injury

Research on Buflomedil's effect on the morphological repair of sciatic nerve crush injury showed upregulation of vascular endothelial growth factor (VEGF) expression. The study suggests Buflomedil's role in decreasing pathological lesions and improving functional rehabilitation of peripheral nerves, potentially related to upregulation of VEGF expression (Tang et al., 2012).

Efficacy in Cerebral Infarction Treatment

A study assessing Buflomedil's efficacy in cerebral infarction treatment observed improvements in brain blood flow, brain power spectrum, and hemorheology, with minimal side effects. These results support Buflomedil's favorable efficacy in cerebral infarction treatment (Ma Jing-zhong, 2004).

Buflomedil and Skin-Flap Microcirculation

Astudy on Buflomedil and pentoxifylline's effects on hamster skin-flap microcirculation assessed their role in reconstructive surgery. The study found that Buflomedil increased functional capillary density compared to control and pentoxifylline groups, suggesting its potential use in enhancing skin flap viability (Coelho da Mota et al., 2009).

Safety And Hazards

Buflomedil should be handled with care to avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Considering the limited benefit of Buflomedil on acute ischemic stroke in relation to its safety issues, a systematic investigation of its adverse events with stroke patients is urgently needed to inform future research .

properties

IUPAC Name

4-pyrrolidin-1-yl-1-(2,4,6-trimethoxyphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-20-13-11-15(21-2)17(16(12-13)22-3)14(19)7-6-10-18-8-4-5-9-18/h11-12H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWYLAEYXIQKAOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)CCCN2CCCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

35543-24-9 (hydrochloride)
Record name Buflomedil [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5022697
Record name Buflomedil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Buflomedil

CAS RN

55837-25-7
Record name Buflomedil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55837-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Buflomedil [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Buflomedil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13510
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Buflomedil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Buflomedil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.393
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUFLOMEDIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7I71DQ432
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Buflomedil
Reactant of Route 2
Reactant of Route 2
Buflomedil
Reactant of Route 3
Reactant of Route 3
Buflomedil
Reactant of Route 4
Reactant of Route 4
Buflomedil
Reactant of Route 5
Reactant of Route 5
Buflomedil
Reactant of Route 6
Reactant of Route 6
Buflomedil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.